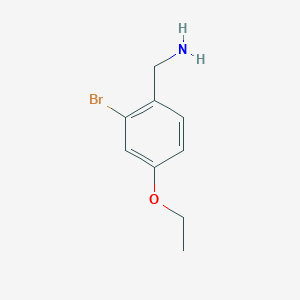

(2-Bromo-4-ethoxyphenyl)methanamine

Description

(2-Bromo-4-ethoxyphenyl)methanamine is a substituted benzylamine derivative with a bromine atom at the 2-position and an ethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂BrNO, with an average molecular weight of 230.10 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine and ethoxy substituents enable further functionalization via cross-coupling or substitution reactions .

Properties

IUPAC Name |

(2-bromo-4-ethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXZVEGFUJIGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (2-Bromo-4-ethoxyphenyl)methanamine typically begins with commercially available 2-bromo-4-ethoxybenzaldehyde.

Reductive Amination: The aldehyde group of 2-bromo-4-ethoxybenzaldehyde is converted to the corresponding amine via reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in (2-Bromo-4-ethoxyphenyl)methanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or nitriles, and reduced to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile, products can include phenols, ethers, or secondary amines.

Oxidation Products: Imines or nitriles.

Reduction Products: Primary amines.

Scientific Research Applications

Chemistry:

Building Block: (2-Bromo-4-ethoxyphenyl)methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting neurological or inflammatory conditions. Its derivatives may exhibit bioactivity that can be harnessed for therapeutic purposes.

Industry:

Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2-Bromo-4-ethoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the bromine and ethoxy groups can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Phenylmethanamines

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (2-Bromo-4-ethoxyphenyl)methanamine | Br (2), OEt (4) | C₉H₁₂BrNO | 230.10 | Ethoxy (electron-donating), bromine |

| (2-Bromo-4-nitrophenyl)methanamine | Br (2), NO₂ (4) | C₇H₇BrN₂O₂ | 231.05 | Nitro (electron-withdrawing) |

| (2-Bromo-4-chlorophenyl)methanamine | Br (2), Cl (4) | C₇H₇BrClN | 220.50 | Chloro (moderately electron-withdrawing) |

| (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine | Br (4), OMe (2), ethyl backbone | C₉H₁₂BrNO | 230.10 | Chiral center, methoxy substituent |

| {5-bromo-2-[2-(diethylamino)ethoxy]phenyl}methanamine | Br (5), diethylaminoethoxy (2) | C₁₃H₂₁BrN₂O | 301.22 | Complex substituent (basic side chain) |

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups

- Ethoxy (OEt) : The ethoxy group in this compound donates electrons via resonance, increasing electron density on the aromatic ring. This enhances stability in electrophilic substitution reactions compared to nitro- or chloro-substituted analogs .

- Nitro (NO₂): In (2-Bromo-4-nitrophenyl)methanamine, the nitro group strongly withdraws electrons, making the ring less reactive toward electrophiles but more prone to nucleophilic attack. This compound is likely more acidic due to destabilization of the conjugate acid .

- Chloro (Cl) : Chlorine in (2-Bromo-4-chlorophenyl)methanamine exhibits inductive electron withdrawal but weak resonance donation, resulting in intermediate reactivity compared to ethoxy and nitro derivatives .

Steric and Electronic Effects on Basicity

The amine group’s basicity is influenced by substituents:

- Ethoxy and methoxy groups slightly reduce basicity due to resonance donation, which delocalizes the amine’s lone pair.

- Nitro and chloro groups decrease basicity further by destabilizing the protonated amine via electron withdrawal .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility (Polar Solvents) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| This compound | Moderate (ethanol, DMSO) | 2.1 | Not reported |

| (2-Bromo-4-nitrophenyl)methanamine | Low (DMSO) | 1.8 | Not reported |

| (2-Bromo-4-chlorophenyl)methanamine | Low (chloroform) | 2.5 | Not reported |

| (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine | Moderate (methanol) | 2.3 | Not reported |

- Lipophilicity : Chloro and bromo substituents increase LogP (lipophilicity), favoring membrane permeability. Ethoxy groups balance solubility and lipophilicity .

- Water Solubility : All analogs exhibit low water solubility due to aromatic and halogenated structures, necessitating organic solvents for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.